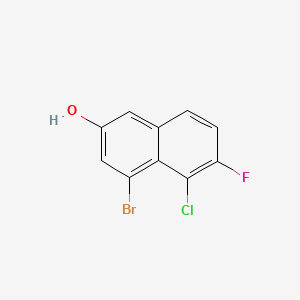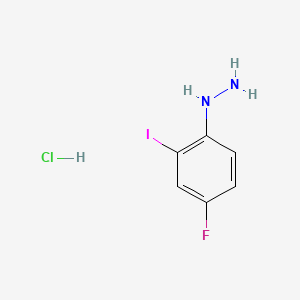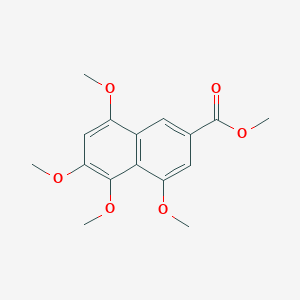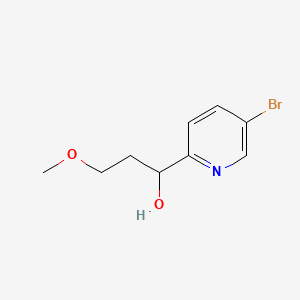
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile is a heterocyclic organic compound It is characterized by the presence of chlorine atoms at positions 2 and 4, a tetrahydroquinoline ring, and a nitrile group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-dichloro-5,6,7,8-tetrahydro-7-phenylmethyl-pyrido[3,4-d]pyrimidine
Uniqueness
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C11H10Cl2N2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10Cl2N2/c1-6-2-3-7-9(4-6)15-11(13)8(5-14)10(7)12/h6H,2-4H2,1H3 |
InChI Key |
KWBCZKYTQOAAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=C(C(=C2Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


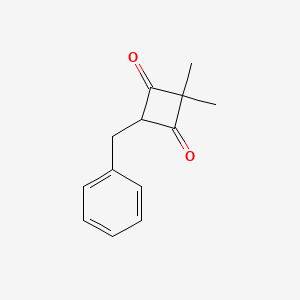
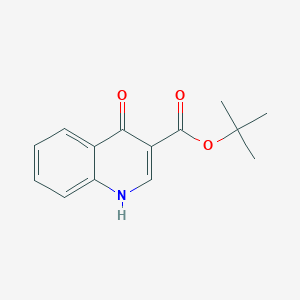
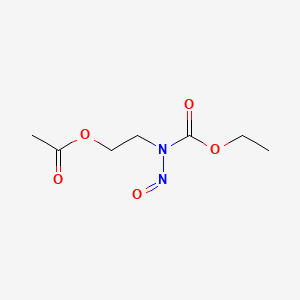


![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
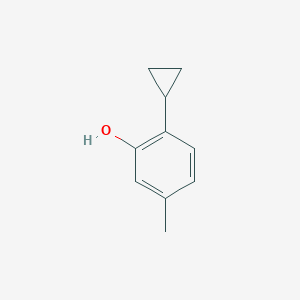

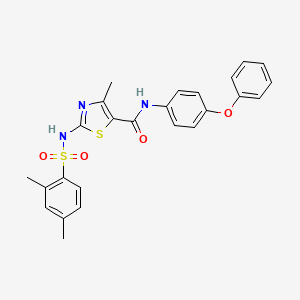
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
